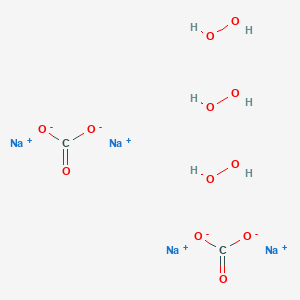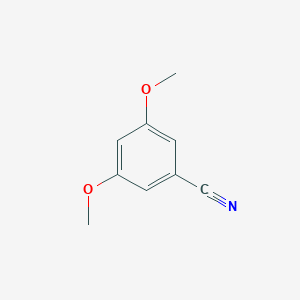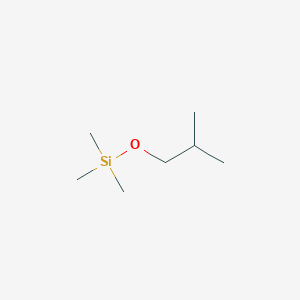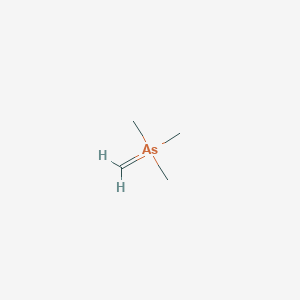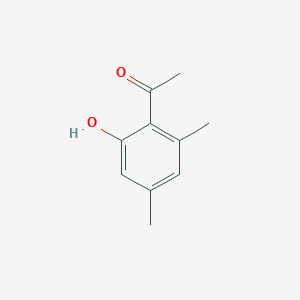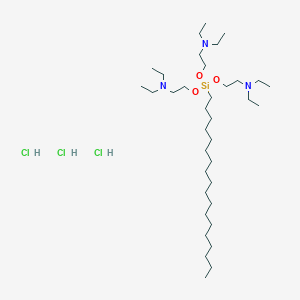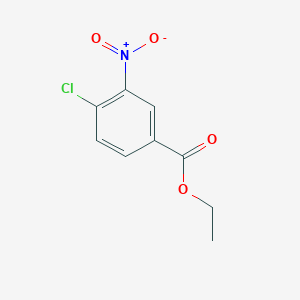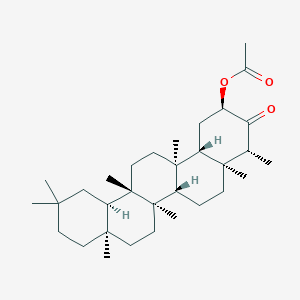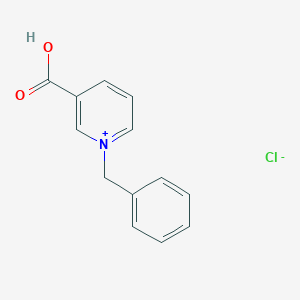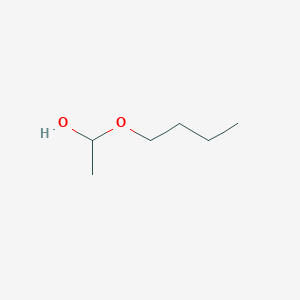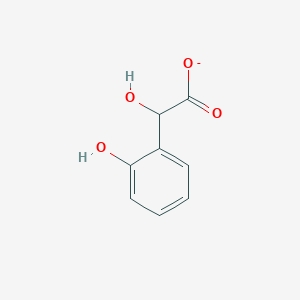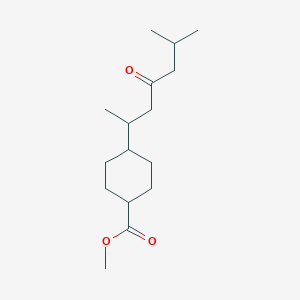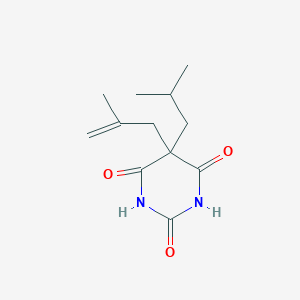
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione is a chemical compound that belongs to the family of barbiturates. It has been widely used in scientific research due to its unique properties and mechanism of action.
Mécanisme D'action
The mechanism of action of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione involves the enhancement of the inhibitory neurotransmitter GABA in the central nervous system. It binds to the GABA receptor and enhances its activity, resulting in the suppression of neuronal activity and the induction of sedation and hypnosis.
Effets Biochimiques Et Physiologiques
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has various biochemical and physiological effects. It induces sedation and hypnosis by suppressing neuronal activity in the central nervous system. It also has anticonvulsant and anxiolytic effects, making it a potential treatment for epilepsy and anxiety disorders.
Avantages Et Limitations Des Expériences En Laboratoire
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has several advantages and limitations for lab experiments. Its sedative and hypnotic effects make it a useful tool for studying sleep and circadian rhythms. However, its potential side effects, such as respiratory depression and dependence, limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione. One potential direction is the development of new derivatives with improved pharmacological properties. Another direction is the investigation of its potential use in the treatment of other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to understand the long-term effects of its use and potential for abuse.
Conclusion:
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione is a unique chemical compound that has been extensively studied for its potential use in the treatment of various neurological disorders. Its sedative and hypnotic effects make it a useful tool for studying sleep and circadian rhythms. However, its potential side effects and limitations must be carefully considered in experimental settings. Further research is needed to fully understand its mechanism of action, pharmacological properties, and potential for therapeutic use.
Méthodes De Synthèse
The synthesis of 5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione involves the reaction of 2,4,6-trioxo-5-(2-propen-1-yl)-1,3-diazinane with 2-methylpropan-2-amine in the presence of a suitable catalyst. The reaction is carried out under specific conditions of temperature and pressure to obtain the desired product.
Applications De Recherche Scientifique
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione has been widely used in scientific research due to its unique properties. It has been studied for its potential use in the treatment of various diseases such as epilepsy, anxiety, and insomnia. It has also been used as a sedative and hypnotic agent in laboratory experiments.
Propriétés
IUPAC Name |
5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-7(2)5-12(6-8(3)4)9(15)13-11(17)14-10(12)16/h8H,1,5-6H2,2-4H3,(H2,13,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMDPOYDWGZTPEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1(C(=O)NC(=O)NC1=O)CC(=C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275571 |
Source


|
| Record name | 5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
CAS RN |
17048-97-4 |
Source


|
| Record name | 5-(2-methylprop-2-enyl)-5-(2-methylpropyl)-1,3-diazinane-2,4,6-trione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20275571 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

